molecular formula C10H11ClF2N2 B11873483 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride

2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B11873483
M. Wt: 232.66 g/mol
InChI Key: IJXFNLLFWSPMSU-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of indole derivatives with fluorinated reagents. One common method involves the use of dihydrofuran and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This reaction yields the desired indole derivative in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to enhance the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This activity is mediated through its binding to specific receptors and subsequent activation of intracellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClF2N2

Molecular Weight

232.66 g/mol

IUPAC Name

2,2-difluoro-2-(1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H10F2N2.ClH/c11-10(12,6-13)8-5-14-9-4-2-1-3-7(8)9;/h1-5,14H,6,13H2;1H

InChI Key

IJXFNLLFWSPMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)(F)F.Cl

Origin of Product

United States

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